5-Chloro-2-methylthiopyridine

Description

Significance of Substituted Pyridines as Core Heterocyclic Scaffolds in Chemical Synthesis and Theoretical Studies

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of organic chemistry and are fundamental to life processes. ijsrtjournal.comopenaccessjournals.com Among these, nitrogen-containing heterocycles are a major class of chemical substances found in a vast array of biologically active natural products, vitamins, and hormones. openmedicinalchemistryjournal.com The pyridine (B92270) ring, a six-membered heteroaromatic ring isoelectronic with benzene, is a particularly ubiquitous scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.comresearchgate.net The presence of the nitrogen atom gives pyridine and its derivatives unique properties, such as basicity and a dipole moment, making them prone to a variety of chemical reactions. nih.govnumberanalytics.com

The versatility of the pyridine scaffold has made it a subject of extensive research in both synthetic and theoretical chemistry. nih.govsemanticscholar.org In chemical synthesis, substituted pyridines serve as crucial building blocks for constructing more complex molecules. semanticscholar.org Their framework is frequently found in natural products and compounds with significant biological activities. semanticscholar.org The synthesis of substituted pyridines has attracted considerable attention, leading to the development of numerous methods, including the functionalization of pyridine N-oxides, which are more reactive to both electrophilic and nucleophilic reagents than pyridine itself. semanticscholar.org Advances in synthetic methodology, such as transition metal-catalyzed cross-coupling reactions, C-H bond activation, and multicomponent reactions, have provided efficient pathways to a wide array of functionalized pyridines. nih.govresearchgate.net These methods are vital in medicinal chemistry for expanding the chemical space available for drug discovery. researchgate.net

From a theoretical standpoint, substituted pyridines are excellent models for studying fundamental chemical principles. nih.govacs.org Computational studies, often employing density functional theory (DFT), are used to investigate the molecular geometries, vibrational spectra, and electronic properties of these compounds. nih.govijnc.ir Such theoretical analyses help in understanding substituent effects on the reactivity and basicity of the pyridine ring. acs.orgijnc.iracs.org For instance, molecular orbital calculations have been successfully used to predict the basicities of substituted pyridines in both the gas phase and in solution, which correlate well with experimental pKa values. acs.orgacs.orgmdpi.com These theoretical insights are invaluable for predicting the behavior of these molecules in chemical reactions and biological systems. The acidity of side-chain hydrogens on alkylated pyridines is another area of study, revealing that carbons at the C2 and C4 positions are more acidic than at C3 due to the inductive effect and resonance stabilization involving the ring nitrogen. pearson.com

Overview of 5-Chloro-2-methylthiopyridine as a Key Chemical Entity for Advanced Research

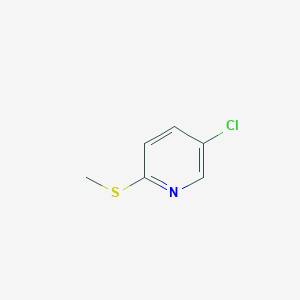

Within the vast family of substituted pyridines, this compound emerges as a significant intermediate for chemical synthesis and research. Its structure, featuring a chlorine atom at the 5-position and a methylthio group at the 2-position, provides multiple reactive sites for further chemical modification. This dual functionality makes it a valuable precursor for creating more complex heterocyclic systems.

The utility of this compound is demonstrated in its reactions, which allow for the synthesis of various fused heterocyclic systems. For example, related structures like 3-acetyl-6-methyl-2-(methylthio)pyridine, which can be synthesized from 3-cyano-6-methyl-2-(methylthio)pyridine, undergo reactions such as bromination to create versatile intermediates. researchgate.net These intermediates can then be used to construct thieno[2,3-b]pyridines, indolizines, and imidazo[1,2-a]pyridines. researchgate.net The methylthio group itself can be a target for transformation; for instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to produce hydrazinopyridines, which are precursors to pyrazolo[3,4-b]pyridine derivatives. researchgate.net The chlorine atom on the pyridine ring is also a key functional group, enabling nucleophilic substitution and cross-coupling reactions to build molecular complexity. The synthesis of related triflimides, such as N-(5-chloro-2-pyridyl)triflimide from 2-amino-5-chloropyridine, highlights the reactivity of chloro-substituted pyridines in preparing important chemical reagents. orgsyn.org

The specific arrangement of substituents on this compound makes it a distinct and useful building block in synthetic chemistry, particularly for developing novel compounds in medicinal and materials science research. bldpharm.com

Properties of this compound

| Property | Value |

| CAS Number | 89379-91-9 bldpharm.com |

| Molecular Formula | C₆H₆ClNS |

| Molecular Weight | 159.64 g/mol |

| Synonyms | 5-Chloro-2-(methylthio)pyridine, Pyridine, 5-chloro-2-(methylthio)- |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILZALSAXXKMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Methylthiopyridine and Its Precursors

Regioselective Synthesis Strategies for Substituted Pyridine (B92270) Ring Systems

The pyridine core is a fundamental structural motif in a vast array of pharmaceuticals and natural products. Consequently, the development of methods for its synthesis, particularly with precise control over the position of substituents, is of paramount interest. Regioselectivity—the ability to control where chemical reactions occur on a molecule—is a significant challenge in pyridine chemistry. The inherent electronic properties of the pyridine ring can lead to mixtures of isomers, complicating purification and reducing yields.

Modern synthetic approaches often employ strategies that activate or direct reactions to specific positions on the ring. One of the most effective methods involves the use of pyridine N-oxides. The N-oxide group significantly alters the electron distribution of the pyridine ring, activating the C2 and C4 positions for both nucleophilic and electrophilic attack, thereby providing a powerful tool for regioselective functionalization. After the desired substituents are introduced, the N-oxide can be removed in a subsequent deoxygenation step. This approach allows for the synthesis of highly substituted pyridines that are otherwise difficult to access.

Chlorination Techniques for Pyridine Derivatives and N-Oxides

The introduction of a chlorine atom onto the pyridine ring is a critical step in synthesizing precursors for 5-Chloro-2-methylthiopyridine. This is often achieved through the deoxygenative chlorination of a corresponding pyridine N-oxide intermediate. Several reagents have been developed for this transformation, each with distinct advantages.

Phosphoryl chloride (POCl₃) is a classical and widely utilized reagent for the conversion of pyridine N-oxides to chloropyridines. The reaction mechanism involves the activation of the N-oxide by POCl₃. The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom, forming a potent leaving group. This activation facilitates the subsequent nucleophilic attack by a chloride ion, typically at the C2 or C4 position of the pyridine ring.

For 3-substituted pyridine N-oxides, chlorination with POCl₃ often yields 2-chloro-3-substituted pyridines as the major products. This method is also effective for converting hydroxy-pyridines (pyridones) into their corresponding chloro-derivatives. The solvent-free chlorination of 2-hydroxypyridines using equimolar amounts of POCl₃ in a sealed reactor has been shown to be an efficient, high-yield procedure suitable for large-scale preparations.

Table 1: Examples of POCl₃ Mediated Chlorination

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| 2-Picoline-N-oxide | 2-(Chloromethyl)pyridine | Neat, 100-140°C | Trace amounts |

| 2-Hydroxypyridine | 2-Chloropyridine | POCl₃, reflux | High |

This table presents illustrative data on the application of POCl₃ in pyridine chlorination.

Acyl chlorides, such as phthaloyl chloride and the related oxalyl chloride, serve as effective activating agents for the deoxygenative chlorination of pyridine N-oxides. The general mechanism is analogous to that of POCl₃, where the N-oxide oxygen attacks an electrophilic carbonyl carbon of the acyl chloride. This forms an O-acylated intermediate, which activates the pyridine ring for nucleophilic attack by the chloride counter-ion.

The reaction of pyridine N-oxide with oxalyl chloride in the presence of a base like triethylamine has been reported to produce 2-chloropyridine in high yields (up to 90%) under mild, low-temperature conditions. This approach highlights the utility of diacyl chlorides in achieving efficient chlorination. While specific examples detailing the use of phthaloyl chloride for this exact transformation are less common in readily available literature compared to oxalyl chloride or POCl₃, its reactivity is based on the same principles. Phthaloyl chloride is known to be a robust chlorinating agent for converting carboxylic acids and anhydrides into their corresponding acid chlorides.

Trichloroisocyanuric acid (TCCA) has emerged as a versatile, safe, and highly efficient reagent for a wide range of chlorination and oxidation reactions. It is a stable, solid reagent that is easier and safer to handle than gaseous chlorine or many liquid chlorinating agents. TCCA can be used for the chlorination of various aromatic and heterocyclic systems.

In the context of pyridine derivatives, TCCA is particularly effective for the chlorination of alkyl side chains on the pyridine ring. For instance, 2-methylpyridine can be selectively chlorinated at the methyl group to yield 2-(chloromethyl)pyridine using TCCA, often with minimal ring chlorination. This method has proven advantageous over other chlorinating agents like N-chlorosuccinimide (NCS), providing higher yields of the desired monochlorinated product. The reaction conditions are typically mild, and the cyanuric acid byproduct is easily removed by filtration.

Table 2: Advantages of TCCA as a Chlorinating Agent

| Feature | Description |

|---|---|

| Safety | Solid, stable, and safer to handle than many alternatives. |

| Efficiency | Provides high yields of chlorinated products. |

| Selectivity | Can allow for selective chlorination (e.g., side-chain vs. ring). |

| Mild Conditions | Reactions often proceed under mild thermal conditions. |

| Easy Workup | The solid byproduct, cyanuric acid, is easily filtered off. |

This table summarizes the key benefits of using TCCA for chlorination reactions.

Nucleophilic Substitution Approaches for Thioether Moiety Incorporation

Once a suitably chlorinated pyridine precursor, such as 2,5-dichloropyridine, is obtained, the next critical step is the introduction of the methylthio group. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings, such as chlorinated pyridines. In this approach, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chloride atom), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen in pyridine activates the ring towards this type of substitution, particularly at the 2- and 4-positions.

To synthesize this compound, 2,5-dichloropyridine can be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methanethiol (MeSH) in the presence of a base. The thiolate anion (CH₃S⁻) preferentially attacks the more electrophilic C2 position of the 2,5-dichloropyridine ring, displacing one of the chloride ions to form the desired thioether linkage. The greater reactivity of the 2-position over the 5-position in nucleophilic substitution reactions on the pyridine ring allows for a regioselective synthesis of the target compound.

Table 3: Reaction Data for Nucleophilic Substitution

| Substrate | Nucleophile | Product |

|---|---|---|

| 2,5-Dichloropyridine | Sodium Thiomethoxide (NaSMe) | This compound |

This table illustrates typical reactant pairings for the synthesis of methylthiopyridines via nucleophilic substitution.

Optimization of Reaction Conditions to Control Isomer Formation

The selective synthesis of a specific constitutional isomer, such as this compound, over other potential isomers is a critical challenge in organic synthesis. Control over isomer formation is typically achieved by carefully optimizing reaction conditions, a process that can leverage computational tools and a deep understanding of reaction mechanisms.

Recent advancements in reaction optimization have employed computational methods like Utopia Point Bayesian Optimization (UPBO) to identify conditions that are highly selective for the formation of one constitutional isomer over another. nih.gov This approach allows for the exploration of a wide chemical space to pinpoint optimal conditions, which can sometimes be counterintuitive to traditional methods. For instance, in the synthesis of N-methyl aryl pyrazoles, UPBO successfully identified basic reaction conditions for a Knorr pyrazole condensation, a reaction typically catalyzed by acid. nih.gov These studies revealed that selectivity arises from a condition-dependent equilibrium of intermediates before the final dehydration step. For one isomer, a hemiaminal intermediate was found to form reversibly, enabling a highly selective synthesis upon dehydrative workup. nih.gov

This principle of controlling intermediate stability and reaction pathways through condition optimization is directly applicable to the synthesis of substituted pyridines. The formation of this compound requires the introduction of two different substituents onto the pyridine ring, a process where multiple isomers can be formed. By systematically varying parameters such as solvent, temperature, base, and catalyst, chemists can influence the regioselectivity of the substitution reactions. For example, lowering the temperature and adjusting the concentration of reactants can limit the decomposition of starting materials and improve reaction yield and selectivity. researchgate.net

The choice of solvent can have a profound impact on reaction outcomes. In one optimization study, solvents such as dichloromethane, toluene, acetonitrile, and dioxane gave moderate yields, while tetrahydrofuran (THF) was found to be optimal. researchgate.net Further refinement, including lowering the temperature to 0 °C, had a significant positive effect on the reaction yield. researchgate.net Such multi-variable optimization strategies are essential for directing the reaction towards the desired 5-chloro-2-methylthio isomer and minimizing the formation of, for example, the 3-chloro or 4-chloro isomers.

Table 1: Factors Influencing Isomer Selectivity

| Parameter | Effect on Reaction | Example Application |

|---|---|---|

| Solvent | Can alter reactant solubility, intermediate stability, and reaction pathway. | In pyrazole synthesis, basic solvents like pyrrolidine and tributylamine were found to selectively favor different isomers. nih.gov |

| Temperature | Affects reaction rates and can control thermodynamic vs. kinetic product formation. Lowering temperature can limit decomposition. researchgate.net | Cooling a reaction to 0°C resulted in a significant improvement in yield and selectivity. researchgate.net |

| Base/Acid Catalyst | Can activate or deactivate specific positions on the aromatic ring, directing incoming groups. | A typically acid-catalyzed Knorr condensation was optimized under basic conditions for improved isomer control. nih.gov |

| Concentration | Can influence reaction kinetics and minimize side reactions or decomposition. | Lowering the concentration to 0.1 M had a positive effect on reaction yield. researchgate.net |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the preparation of key precursors, particularly functionalized pyridine N-oxides. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions that are otherwise difficult to perform on the electron-deficient pyridine system. researchgate.net

A common and effective route to halogenated pyridines involves the halogenation of pyridine N-oxides. nih.govresearchgate.net This strategy involves two main steps: the oxidation of the parent pyridine to its N-oxide, followed by a deoxygenative halogenation. The activation of the N-oxide with a strong electrophile increases the electrophilicity of the pyridine ring, enabling the addition of a halide anion, typically at the C2 or C4 position. researchgate.netscripps.edu

The oxidation of pyridines to pyridine N-oxides is often accomplished using reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). google.comrsc.org For pyridines containing functionalities susceptible to oxidation, such as sulfides, direct oxidation with mCPBA can be disfavored, necessitating alternative methods or careful control of conditions. google.com

Once the pyridine N-oxide is formed, various reagents can be used for halogenation. A highly efficient and regioselective method for the halogenation of unsymmetrical pyridine N-oxides utilizes oxalyl chloride or bromide in the presence of a base like triethylamine. researchgate.net This procedure provides practical access to 2-halo-substituted pyridines, which are crucial intermediates. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates high regioselectivity for the 2-position. nih.gov

Table 2: Reagents for Halogenation of Pyridine N-Oxides

| Reagent | Position of Halogenation | Notes |

|---|---|---|

| Oxalyl chloride/bromide with triethylamine | Primarily C2-position | Provides high yields and good regioselectivity under mild conditions. researchgate.net |

| Phosphorus oxychloride (POCl₃) | C2 and C4 positions | A classical reagent for chlorination. |

The introduction of the methylthio group is typically achieved through a nucleophilic substitution reaction on an activated pyridine N-oxide precursor. For instance, a halogenated pyridine N-oxide can be reacted with a source of the methylthio nucleophile.

One synthetic route involves the reaction of 2-mercaptopyridine N-oxide, sodium salt with a suitable electrophile. prepchem.com While this illustrates the formation of a thioether bond on a pyridine N-oxide, the synthesis of this compound would require a different strategy, likely starting with a di-substituted pyridine or performing sequential substitutions.

A more direct approach involves reacting a pre-functionalized pyridine N-oxide with a methylthiolating agent. For example, a 2-chloro-5-substituted pyridine N-oxide could react with sodium thiomethoxide (NaSMe) to displace the chloride and install the methylthio group. The N-oxide functionality makes the 2-position highly susceptible to nucleophilic attack. The presence of other functional groups on the pyridine ring, however, requires careful consideration of reaction conditions to avoid unwanted side reactions.

Purification and Isolation Methodologies for Synthetic Products

The purity of the final compound and its intermediates is paramount. A combination of chromatographic and classical purification techniques is employed to isolate the desired product from reaction mixtures.

Chromatographic methods are indispensable for the separation and purification of synthetic products in pyridine chemistry.

Silica Gel Chromatography: This is the most common method for routine purification of reaction mixtures. By selecting an appropriate solvent system (eluent), compounds with different polarities can be effectively separated. For pyridine derivatives, a mixture of non-polar solvents like hexanes and a more polar solvent like ethyl acetate (B1210297) is often used.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. It offers higher resolution than standard column chromatography and is particularly useful for separating complex mixtures or isomers with very similar properties. Reaction mixtures containing pyridine N-oxides have been analyzed by HPLC to confirm product formation. google.com

Gas Chromatography (GC): GC is suitable for the analysis and purification of volatile compounds. Given that many substituted pyridines are liquids or low-melting solids, GC can be an effective tool for assessing purity and, in some cases, for small-scale purification.

Recrystallization: This technique is ideal for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. This method is effective for purifying solid intermediates or final products like N-(5-chloro-2-pyridyl)triflimide, which is a solid at room temperature. orgsyn.org

Fractional Distillation: For liquid products, fractional distillation is the method of choice for purification, especially for separating liquids with close boiling points. Kugelrohr distillation, a short-path distillation technique, is particularly useful for purifying small quantities of high-boiling liquids or solids under high vacuum and can minimize thermal decomposition. orgsyn.org This method was successfully used to purify N-(2-pyridyl)triflimide, a related compound, achieving a boiling point of 85–100°C at 0.25 mm Hg. orgsyn.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(5-chloro-2-pyridyl)triflimide |

| N-(2-pyridyl)triflimide |

| 2-mercaptopyridine N-oxide, sodium salt |

| Acetonitrile |

| Dichloromethane |

| Dioxane |

| Ethyl acetate |

| Hexanes |

| Hydrogen peroxide |

| m-chloroperoxybenzoic acid (mCPBA) |

| Oxalyl bromide |

| Oxalyl chloride |

| Pyrrolidine |

| Sodium thiomethoxide |

| Tetrahydrofuran (THF) |

| Toluene |

| Tributylamine |

Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 2 Methylthiopyridine

Elucidation of Nucleophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine and its derivatives. The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles. uomustansiriyah.edu.iq This activation is a direct consequence of the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons, making them partially positive and thus susceptible to nucleophilic attack. uomustansiriyah.edu.iquoanbar.edu.iq Unlike benzene, which is resistant to nucleophiles, the pyridine ring's electronic nature facilitates these substitution reactions. uomustansiriyah.edu.iq

The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this stage. The stability of this intermediate is crucial for the reaction to proceed. In the case of pyridines, the negative charge can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization, particularly for attacks at the 2- and 4-positions. uoanbar.edu.iq The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. libretexts.org

In the context of nucleophilic aromatic substitution, the nature of the leaving group is a critical factor influencing reaction rates. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the typical order of halide reactivity, often called the "element effect," is F > Cl ≈ Br > I. nih.gov This order is counterintuitive based on bond strength alone but is explained by the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, for pyridinium (B92312) ions reacting with piperidine (B6355638) in methanol, a different reactivity order has been observed: 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov In this system, the reaction mechanism involves a rate-determining deprotonation of the addition intermediate, meaning the "element effect" is not observed. nih.gov For reactions involving chloro-substituted pyridines, the elimination of the chloride ion can occur through different mechanisms depending on the stability of the intermediate. For good leaving groups like chloride, the elimination is proposed to follow a concerted E2 mechanism, enforced by the instability of the anionic intermediate. nih.gov This contrasts with poorer leaving groups like fluoride, which may proceed through a stepwise E1cB-like mechanism. nih.gov The reactivity of the chlorine atom is therefore highly dependent on the specific reaction conditions and the stability of the intermediates involved.

| Leaving Group (L) | Proposed Elimination Mechanism (in N-methylpyridinium ions) nih.gov | General SNAr Reactivity Order (Element Effect) nih.gov |

|---|---|---|

| F | E1cB-like | Highest |

| Cl | E2 | Intermediate |

| Br | E2 | Intermediate |

| I | E2 | Lowest |

The reaction pathways in SNAr reactions are profoundly influenced by the electronic properties of the pyridine ring and its substituents.

Pyridine Nitrogen: The nitrogen atom is the most significant electronic feature of the pyridine ring. Its electron-withdrawing nature (-I effect) decreases the electron density of the ring carbons, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic substitution. uoanbar.edu.iq This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), which are the preferred sites for nucleophilic attack. uoanbar.edu.iq The nitrogen atom also stabilizes the anionic Meisenheimer intermediate by accommodating the negative charge, thereby lowering the activation energy of the first step. uoanbar.edu.iq

Substituent Effects:

The interplay of these electronic factors determines the regioselectivity and rate of nucleophilic aromatic substitution on the 5-Chloro-2-methylthiopyridine ring. The strong activation by the pyridine nitrogen, combined with the electronic contributions of the chloro and methylthio groups, dictates the precise pathway of the reaction.

Reaction Pathways for Oxidation of the Methylthio Group

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, a common transformation for thioethers. This process typically occurs in a stepwise manner, first converting the sulfide (B99878) (thioether) to a sulfoxide (B87167) and then, upon further oxidation, to a sulfone. researchgate.netorganic-chemistry.org The choice of oxidizing agent and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org

The oxidation of this compound leads to the formation of two key derivatives: 5-Chloro-2-(methylsulfinyl)pyridine (the sulfoxide) and 5-Chloro-2-(methylsulfonyl)pyridine (B3318564) (the sulfone).

Sulfoxide Formation: Selective oxidation to the sulfoxide can be achieved using one equivalent of a controlled oxidizing agent. m-Chloroperbenzoic acid (m-CPBA) is a reagent commonly used for the selective oxidation of sulfides to sulfoxides. researchgate.net

Sulfone Formation: The complete oxidation to the sulfone derivative is typically accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing conditions. researchgate.net A common method for synthesizing sulfones from sulfides is the use of hydrogen peroxide, often in a solvent like acetic acid. researchgate.netorganic-chemistry.org

These oxidized products are characterized using standard spectroscopic techniques. The formation of the sulfoxide and sulfone can be monitored by Infrared (IR) spectroscopy, observing the appearance of strong absorption bands corresponding to the S=O and SO₂ groups, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structures, with characteristic shifts in the signals of the methyl protons and the pyridine ring protons upon oxidation of the sulfur center.

| Starting Material | Oxidizing Agent | Typical Product | Key Functional Group |

|---|---|---|---|

| Sulfide (-S-CH₃) | m-CPBA (1 equiv.) | Sulfoxide (-SO-CH₃) | S=O |

| Sulfide (-S-CH₃) | H₂O₂ (excess) / Acetic Acid | Sulfone (-SO₂-CH₃) | O=S=O |

| Sulfoxide (-SO-CH₃) | H₂O₂ or m-CPBA (excess) | Sulfone (-SO₂-CH₃) | O=S=O |

The mechanisms by which oxidizing agents convert the methylthio group to its sulfoxide and sulfone forms have been studied extensively.

m-Chloroperbenzoic Acid (m-CPBA): The oxidation of sulfides by m-CPBA is generally considered to proceed via a concerted mechanism. The sulfur atom of the methylthio group acts as a nucleophile, attacking the electrophilic peroxy oxygen atom of m-CPBA. This leads to a transition state where the S-O bond is forming simultaneously as the O-O bond of the peroxyacid is breaking. This process results in the formation of the sulfoxide and m-chlorobenzoic acid as a byproduct. The reaction is often stereospecific. The behavior of m-CPBA can be complex, and under certain catalytic conditions, particularly with transition metals, its decomposition can involve homolytic O-O bond cleavage and radical pathways. mdpi.comsemanticscholar.org

Hydrogen Peroxide (H₂O₂): The oxidation of sulfides with hydrogen peroxide is also a common method. The reaction is often catalyzed by acids. The mechanism involves the protonation of hydrogen peroxide to form a more potent electrophilic oxidizing agent. The sulfide's sulfur atom then attacks the terminal oxygen of the activated H₂O₂, leading to the formation of the sulfoxide and water. Further oxidation to the sulfone proceeds through a similar pathway, where the sulfoxide is the nucleophile. The selectivity for sulfoxide versus sulfone can be controlled by adjusting the reaction conditions, such as temperature, stoichiometry, and the choice of catalyst. organic-chemistry.org

Reduction Mechanisms and Regioselectivity Studies of Pyridine Derivatives

The reduction of substituted pyridine derivatives like this compound can proceed through several pathways, with the regioselectivity depending on the chosen reducing agent and the nature of the substituents. Potential sites for reduction on the molecule include the pyridine ring and the carbon-chlorine bond.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine ring. This typically requires high pressures and temperatures and is often performed using catalysts such as platinum, palladium, or rhodium. The presence of substituents on the ring can influence the rate and stereoselectivity of the reduction.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under various reductive conditions. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) in the presence of a base (like sodium acetate (B1210297) or triethylamine) is a standard method for the hydrodechlorination of aryl chlorides. The base is required to neutralize the HCl that is formed. Other methods include the use of dissolving metal reductions or other specific reducing agents that can selectively target the C-Cl bond without reducing the aromatic ring.

The regioselectivity of the reduction—whether the ring or the C-Cl bond is reduced—is a critical consideration. Milder conditions will often favor dehalogenation, while more forcing conditions are typically required for the saturation of the aromatic ring. The presence of the methylthio group can also influence the reaction; for instance, sulfur compounds can sometimes poison certain hydrogenation catalysts, necessitating the choice of a catalyst that is resistant to sulfur poisoning.

Investigations into Transition-Metal-Catalyzed Reactions

The transformation of this compound through transition-metal-catalyzed reactions, particularly cross-coupling reactions, represents a significant area of study in synthetic organic chemistry. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules. Mechanistic investigations into these transformations are crucial for optimizing reaction conditions, improving catalyst efficiency, and expanding the scope of their application.

Detailed Mechanisms of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the formation of C-C bonds, and its mechanism when applied to substrates like this compound generally follows a well-established catalytic cycle involving a palladium catalyst. libretexts.org This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the carbon-chlorine bond of the pyridine ring. This process results in the formation of a square planar palladium(II) intermediate. The reactivity of the C-Cl bond in this step can be influenced by the electronic properties of the pyridine ring. The presence of the electron-withdrawing nitrogen atom and the chloro substituent, as well as the electron-donating methylthio group, can affect the electron density at the carbon atom, thereby influencing the rate of oxidative addition. Studies on related methylthiopyridines have indicated that oxidative addition to a Pd(0) center can be facilitated by the presence of a Lewis acid, which can coordinate to the substrate and activate the C-X bond.

Transmetalation: Following oxidative addition, the next key step is transmetalation. In the context of the Suzuki-Miyaura reaction, this involves the transfer of an organic group (R) from an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) to the palladium(II) center. This step typically requires the presence of a base, which activates the organoboron species to form a more nucleophilic boronate complex. The chloride ligand on the palladium intermediate is replaced by the organic group from the boronate, yielding a diorganopalladium(II) complex. The precise nature of the pre-transmetalation intermediates, which contain a Pd-O-B linkage, has been a subject of detailed study and is crucial for understanding the transfer of the organic moiety. illinois.edu

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this concerted step, the two organic groups (the pyridyl moiety and the group transferred from the boronic acid) on the palladium(II) center are coupled, forming the new C-C bond and the desired product. Simultaneously, the palladium(II) complex is reduced back to its catalytically active palladium(0) state, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium center.

Understanding Catalytic Cycles and Intermediate Species

A deeper understanding of the catalytic cycles in transition-metal-catalyzed reactions involving this compound requires the characterization of the various intermediate species that are formed. While the general catalytic cycle for reactions like the Suzuki-Miyaura coupling is well-accepted, the specific intermediates and their relative stabilities and reactivities can be influenced by the unique electronic and steric properties of the this compound substrate.

Catalytic Cycle Intermediates:

| Step | General Intermediate Structure | Description | Factors Influencing Stability/Reactivity |

| Catalyst Activation | Pd(0)Ln | The active catalyst is typically a coordinatively unsaturated Pd(0) species with associated ligands (L). | Nature of the ligand (e.g., phosphines, N-heterocyclic carbenes) |

| Oxidative Addition | [Pd(II)(5-chloro-2-methylthiopyridin-yl)(Cl)Ln] | A Pd(II) complex formed by the insertion of Pd(0) into the C-Cl bond. | Electronic properties of the pyridine ring, steric hindrance, solvent polarity. |

| Transmetalation | [Pd(II)(5-chloro-2-methylthiopyridin-yl)(R)Ln] | A diorganopalladium(II) complex where the chloride has been replaced by the organic group (R) from the coupling partner. | Nature of the organometallic reagent, base, and solvent. |

| Reductive Elimination | Product & Pd(0)Ln | The final bond-forming step that releases the coupled product and regenerates the Pd(0) catalyst. | Steric and electronic properties of the coupled groups, ligand bite angle. |

Influence of Substituents on Intermediates:

The substituents on the pyridine ring of this compound play a significant role in modulating the properties of the catalytic intermediates.

Methylthio Group: The sulfur atom of the methylthio group can potentially coordinate to the palladium center, which could influence the stability and reactivity of the intermediates. This coordination could either stabilize certain intermediates or potentially inhibit subsequent steps in the catalytic cycle if the coordination is too strong.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can also interact with the metal center, affecting the electronic properties of the aryl-palladium intermediate.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of these transient intermediates and the transition states that connect them. nih.gov Such studies on related halopyridine systems have provided valuable insights into the mechanistic nuances of these cross-coupling reactions. chemrxiv.org Experimental techniques, including kinetic studies and the isolation and characterization of intermediate complexes, are also vital for building a comprehensive understanding of the catalytic cycle.

Derivatization Strategies and Functional Group Transformations of 5 Chloro 2 Methylthiopyridine

Substitution Reactions at the Chlorine Atom

The chlorine atom at the 5-position of the pyridine (B92270) ring is a primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position. This allows for the introduction of a wide array of functional groups, leading to a diverse range of derivatives.

Amination of 5-Chloro-2-methylthiopyridine provides a direct route to various 5-amino-2-methylthiopyridine derivatives. While direct amination of this compound is not extensively documented in the literature, the reactivity of similar chloropyridine systems suggests that this transformation is feasible using various amination protocols. For instance, copper-catalyzed amination reactions have proven effective for the synthesis of aminopyridine derivatives from their corresponding bromopyridines rsc.org. It is anticipated that similar conditions could be applied to this compound. The general scheme for such a reaction would involve the treatment of this compound with an amine in the presence of a suitable catalyst and base.

Thiolation at the 5-position introduces a second sulfur-containing functional group, which can be a precursor for further transformations. The reaction with thiols or their corresponding salts, such as sodium thiophenoxide, would be expected to proceed via a nucleophilic aromatic substitution mechanism to yield 5-thioether-2-methylthiopyridine derivatives lookchem.com.

Table 1: Representative Amination and Thiolation Reactions

| Nucleophile | Reagents and Conditions (Predicted) | Product |

|---|---|---|

| Ammonia | Cu₂O, Ethylene glycol, K₂CO₃, 60 °C | 5-Amino-2-methylthiopyridine |

| Piperidine (B6355638) | Pd catalyst, base, solvent, heat | 5-(Piperidin-1-yl)-2-methylthiopyridine |

| Sodium Thiophenoxide | DMF, heat | 2-Methylthio-5-(phenylthio)pyridine |

The chlorine atom can also be displaced by oxygen-based nucleophiles such as alkoxides. The reaction of this compound with sodium methoxide, for example, would be expected to yield 5-methoxy-2-methylthiopyridine. The reactivity in such substitutions is influenced by the nature of the nucleophile and the reaction conditions. In some cases, particularly with an excess of a strong nucleophile like sodium methoxide, displacement of the methylthio group has also been observed in related pyrimidine (B1678525) systems lookchem.com.

Other nucleophiles, such as cyanide, can also be introduced at the 5-position. However, in related systems, the reaction with cyanide has been shown to sometimes lead to unexpected products, including the displacement of the methylthio group lookchem.com.

Table 2: Alkoxide and Other Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions (Predicted) | Product |

|---|---|---|

| Sodium Methoxide | Methanol, heat | 5-Methoxy-2-methylthiopyridine |

| Sodium Phenoxide | DMF, heat | 2-Methylthio-5-phenoxypyridine |

| Sodium Cyanide | DMSO or DMF | 5-Cyano-2-methylthiopyridine |

Chemical Modifications of the Methylthio Group

The methylthio group at the 2-position offers another avenue for the derivatization of this compound. This group can be oxidized to afford sulfoxides and sulfones, or the thioether bond can be cleaved for further functionalization.

The sulfur atom of the methylthio group can be selectively oxidized to either the sulfoxide (B87167) or the sulfone. This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation of sulfides to sulfoxides is a common transformation, and numerous reagents are available to achieve this selectively. Hydrogen peroxide in acetic acid is a "green" and effective system for the selective oxidation of sulfides to sulfoxides mdpi.com. Over-oxidation to the sulfone can be avoided by careful control of the reaction conditions mdpi.com.

Further oxidation of the sulfoxide yields the corresponding sulfone. Reagents such as potassium permanganate (B83412) or stronger oxidizing conditions can be employed for this purpose. The resulting 5-chloro-2-(methylsulfonyl)pyridine (B3318564) is a highly activated substrate for nucleophilic aromatic substitution, as the sulfonyl group is a powerful electron-withdrawing group.

Table 3: Oxidation of the Methylthio Group

| Product | Reagents and Conditions |

|---|---|

| 5-Chloro-2-(methylsulfinyl)pyridine | H₂O₂, Acetic acid, room temperature |

| 5-Chloro-2-(methylsulfonyl)pyridine | H₂O₂, Niobium carbide catalyst |

The cleavage of the C-S bond in the methylthio group opens up possibilities for introducing new functional groups at the 2-position of the pyridine ring. Various methods for the cleavage of thioether bonds have been developed. For instance, treatment with certain reagents can lead to the formation of a thiol, which can then be subjected to further reactions. While specific methods for the cleavage of the 2-methylthio group in this particular pyridine are not widely reported, general methods for thioether cleavage could potentially be applied.

Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring through C-H activation is a powerful and increasingly utilized strategy in organic synthesis. chemicalbook.comrsc.org For this compound, the positions available for C-H functionalization are C-3, C-4, and C-6. The regioselectivity of such reactions is influenced by the electronic and steric effects of the existing substituents.

The chlorine at C-5 and the methylthio group at C-2 are both electron-donating into the pi-system through resonance, but the inductive effect of chlorine is electron-withdrawing. The nitrogen atom of the pyridine ring is deactivating towards electrophilic substitution but directing for certain metal-catalyzed C-H functionalization reactions. Transition metal-catalyzed reactions, such as palladium- or rhodium-catalyzed C-H arylation, alkenylation, or alkylation, are common methods for the functionalization of pyridine rings. nih.govresearchgate.net The specific outcome of a C-H functionalization reaction on this compound would depend on the catalyst, directing group (if any), and reaction conditions employed. For instance, directing-group-assisted C-H activation could potentially be used to functionalize the C-3 or C-6 positions.

Despite a comprehensive search for scientific literature, no specific research findings detailing the derivatization and functional group transformations of this compound were found. The requested topics—Direct C-H Functionalization, Regioselective Metalation and Subsequent Electrophilic Trapping, and the Synthesis of Polyfunctionalized Pyridine Analogues—could not be addressed for this specific compound as there is no available data in the public domain.

General principles of pyridine chemistry suggest that such transformations are theoretically possible. The electronic nature and positions of the chloro and methylthio substituents would be expected to influence the regioselectivity of these reactions. However, without published experimental results, a detailed, scientifically accurate article adhering to the strict requirements of the prompt cannot be generated. Further research would be required to explore and document the reactivity and synthetic potential of this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H NMR, ¹³C NMR, or multi-dimensional NMR (e.g., 2D NMR) data for 5-Chloro-2-methylthiopyridine were found in the conducted searches. This information is crucial for the definitive assignment of proton and carbon signals, and for detailed stereochemical and regioisomeric analysis. Without this data, a foundational aspect of the compound's structural elucidation remains unavailable.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

While the molecular weight of this compound is listed by chemical suppliers as approximately 159.64 g/mol , detailed mass spectrometry data, including specific fragmentation patterns from techniques such as Electron Ionization (EI-MS), were not found. This information is vital for confirming the molecular weight and for deducing the compound's structure through the analysis of its fragmentation pathways.

Due to the absence of this critical spectroscopic data, the generation of a detailed and scientifically accurate article according to the provided outline is not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of a molecule provides valuable information about the electronic transitions occurring within its chromophores. For this compound, the pyridine (B92270) ring, along with its chloro and methylthio substituents, constitutes the primary chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions typically observed in such heteroaromatic systems are π → π* and n → π* transitions.

The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally of high intensity. The n → π* transitions, on the other hand, involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms) to an antibonding π* orbital and are typically of lower intensity.

The chloro and methylthio groups are expected to act as auxochromes, modifying the absorption characteristics of the pyridine chromophore. The chlorine atom, being an electron-withdrawing group, and the methylthio group, which can be either electron-donating or -withdrawing depending on the resonance and inductive effects, will influence the energy levels of the molecular orbitals involved in the electronic transitions. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.

Table 1: Expected Electronic Transitions and Influencing Factors for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity | Factors Influencing λmax |

| π → π | π (bonding) → π (antibonding) | High | Conjugation, Solvent Polarity, Substituent Effects |

| n → π | n (non-bonding) → π (antibonding) | Low | Solvent Polarity, Substituent Effects |

Emerging Spectroscopic Methods for Solution and Solid-State Analysis

Beyond conventional UV-Vis spectroscopy, a suite of advanced and emerging spectroscopic techniques can provide deeper insights into the molecular structure and dynamics of this compound in both solution and solid phases.

Solution-State Analysis:

In solution, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. While standard ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, more advanced techniques can reveal intricate details about connectivity and spatial relationships.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, aiding in the determination of the preferred conformation of the methylthio group relative to the pyridine ring.

Solid-State Analysis:

The characterization of this compound in its solid state is crucial for understanding its crystal packing, polymorphism, and intermolecular interactions.

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C and ¹⁵N ssNMR could reveal the presence of different crystalline forms (polymorphs) and provide insights into the local environment of the atoms in the crystal lattice.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing of this compound.

Vibrational Spectroscopy (Infrared and Raman): While conventional techniques, advanced methods like polarized Raman spectroscopy on single crystals can provide information about the orientation of molecules within the crystal lattice.

Table 2: Advanced Spectroscopic Methods for the Analysis of this compound

| Technique | Phase | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Solution | Molecular connectivity and signal assignment. |

| NOESY | Solution | Through-space proton proximities and conformation. |

| Solid-State NMR (ssNMR) | Solid | Polymorphism, local atomic environments, and dynamics. |

| Single-Crystal X-ray Diffraction | Solid | Precise 3D molecular structure and crystal packing. |

| Polarized Raman Spectroscopy | Solid | Molecular orientation within the crystal lattice. |

The application of these advanced spectroscopic methods would provide a comprehensive understanding of the structural and electronic properties of this compound, paving the way for a deeper comprehension of its chemical behavior.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methylthiopyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Chloro-2-methylthiopyridine, DFT calculations would provide significant insights into its fundamental chemical and physical properties.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, where DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. This process would yield precise data on bond lengths, bond angles, and dihedral angles for this compound.

Following optimization, an electronic structure analysis would typically be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and electronic excitation properties. mdpi.com Such studies on related heterocyclic compounds have successfully elucidated their electronic characteristics and reactivity. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these calculations would involve:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum. This helps in identifying the characteristic functional groups and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts. These calculations are instrumental in assigning the signals observed in experimental NMR spectra to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's chromophores.

While these techniques are standard, specific published reports detailing the predicted spectroscopic parameters for this compound are not found in the provided search results.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations would be invaluable for understanding the dynamic behavior of this compound.

Studies on Conformational Flexibility and Rotational Barriers

MD simulations could be employed to explore the conformational landscape of this compound. A key area of interest would be the rotation around the C-S bond connecting the methylthio group to the pyridine (B92270) ring. By simulating the molecule's movement over nanoseconds, researchers could identify different stable conformations (rotamers) and calculate the energy barriers for rotation between them. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment. MD simulations can model this compound in various solvents (e.g., water, organic solvents) to study how solvent molecules arrange around the solute and affect its conformation and dynamics. This analysis would provide insights into solvation energies and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for predicting solubility and behavior in solution.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution (S NAr). researchgate.net

This type of investigation would involve using DFT to map the potential energy surface of the reaction. The primary goals would be to identify the structures of any intermediates and, most importantly, the transition state—the highest energy point along the reaction pathway. researchgate.net By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. mdpi.commdpi.com Analysis of the transition state's geometry reveals the precise arrangement of atoms as bonds are broken and formed, offering a deep understanding of the reaction mechanism at a molecular level. rsc.org Despite the power of these methods, specific studies modeling reaction mechanisms involving this compound are not available in the searched literature.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical and electronic properties. By quantifying these properties using molecular descriptors, it is possible to develop predictive models for the reactivity of new or untested compounds.

For a molecule like this compound, a QSRR study would involve the computational calculation of various molecular descriptors. These descriptors can be categorized into several types, including:

Constitutional descriptors: These provide basic information about the molecular composition, such as molecular weight and atom counts.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule.

Once a comprehensive set of descriptors is calculated for a series of related pyridine derivatives, statistical methods such as Multiple Linear Regression (MLR) are employed to build a model that links these descriptors to an experimentally determined measure of reactivity.

Due to the absence of specific QSRR studies on this compound in the current literature, the following table provides an illustrative example of how such a model might be presented. The descriptors listed are commonly used in QSRR studies of heterocyclic compounds.

Table 1: Illustrative QSRR Model for a Hypothetical Reaction of Substituted Pyridines

| Compound | Experimental Reactivity (log k) | Molecular Weight (amu) | LogP | Dipole Moment (Debye) | Predicted Reactivity (log k) |

|---|---|---|---|---|---|

| Pyridine | -2.5 | 79.10 | 0.65 | 2.22 | -2.4 |

| 2-Chloropyridine | -1.8 | 113.55 | 1.22 | 3.69 | -1.9 |

| This compound | -1.2 | 159.64 | 2.15 | 1.58 | -1.3 |

| 2-Methoxypyridine | -3.1 | 109.13 | 0.82 | 2.45 | -3.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Descriptors for Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be rationalized and predicted using a variety of theoretical descriptors derived from computational chemistry, particularly Density Functional Theory (DFT). These descriptors provide insight into the electronic structure of the molecule and can help identify the most probable sites for electrophilic and nucleophilic attack.

Key theoretical descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Fukui Functions: These descriptors are used to predict the local reactivity of different atomic sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more quantitative prediction of the sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Theoretical Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability. |

| Chemical Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of computational chemistry for similar molecules.

The presence of the electron-withdrawing chlorine atom and the electron-donating methylthio group on the pyridine ring of this compound creates a complex electronic environment. The chlorine atom is expected to decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, while the methylthio group can act as a directing group in electrophilic substitution reactions. DFT calculations would be instrumental in precisely mapping these electronic effects and predicting the regioselectivity of various reactions.

Role of 5 Chloro 2 Methylthiopyridine As a Synthetic Building Block in Complex Organic Molecule Construction

Precursor in the Synthesis of Diverse Heterocyclic Ring Systems

The structural features of 5-Chloro-2-methylthiopyridine make it an adept precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen and sulfur. The pyridine (B92270) core is a common motif in pharmacologically active compounds, and the ability to use this building block to construct fused ring systems is of significant interest in medicinal chemistry. nih.govmdpi.com

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are a prominent class of fused heterocyclic compounds found in several pharmaceuticals. igi-global.comnih.gov Synthetic strategies often involve constructing the thiophene ring onto a pre-existing pyridine derivative. igi-global.com 2-Chloropyridine derivatives are common starting materials for these syntheses. A general and widely applied method involves the reaction of a 2-chloro-3-cyanopyridine (B134404) with a thioglycolic acid derivative, which undergoes a nucleophilic substitution followed by a base-catalyzed Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine (B153569) core. researchgate.net

While direct examples starting specifically from this compound are not extensively detailed, its structure is amenable to analogous transformations. The methylthio group at the 2-position can also participate in cyclization reactions. For instance, a strategy for forming thieno[3,2-b]pyridine (B153574) derivatives involves the electrophile-triggered cyclization of 2-alkynyl-3-methylthiopyridines. igi-global.com This highlights the potential of the methylthio group to act as an integral part of the ring-forming process.

Below is a table summarizing common strategies for thienopyridine synthesis that could be adapted for precursors like this compound.

| Synthesis Strategy | Precursor Type | Key Reaction | Resulting Isomer |

| Gewald Reaction | Pyridinethiones | Condensation with α-halo ketones/nitriles | Thieno[2,3-b]pyridine |

| Thorpe-Ziegler Cyclization | 2-(Alkylthio)pyridine-3-carbonitriles | Intramolecular cyclization | Thieno[2,3-b]pyridine |

| Nucleophilic Substitution & Cyclization | 2-Chloropyridine-3-carbonitriles | Reaction with thioglycolates | Thieno[2,3-b]pyridine igi-global.com |

| Electrophilic Cyclization | 2-Alkynyl-3-methylthiopyridines | Reaction with electrophiles (e.g., I₂) | Thieno[3,2-b]pyridine igi-global.com |

| Pictet-Spengler Reaction | 2-(Thienyl)ethylamines | Reaction with aldehydes/ketones | Tetrahydrothieno[3,2-c]pyridine igi-global.com |

This table presents generalized synthetic strategies for the thienopyridine scaffold.

The reactivity of the chloro and methylthio groups on this compound allows for its use as a scaffold to build other nitrogen-containing heterocycles. Nitrogen heterocycles are of paramount importance in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com The chlorine atom, particularly, is a versatile functional group that can be displaced by various nucleophiles.

For example, substitution of a chloro group on a pyridine ring with amines or hydrazine (B178648) can furnish intermediates that are primed for subsequent cyclization reactions to form fused pyrimidines (pyridopyrimidines) or fused pyrazoles (pyrazolopyridines). These resulting bicyclic systems are core structures in many biologically active molecules. internationaljournalssrg.org The methylthio group can also be manipulated; it can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into a better leaving group for nucleophilic substitution, thereby increasing the synthetic possibilities.

Application in Multi-Step Total Synthesis Endeavors

The total synthesis of natural products is a field that drives the development of new synthetic methodologies and strategies. nih.govmdpi.comrsc.orgcri.or.th Building blocks that offer flexible and reliable routes to key structural motifs are highly valued. While this compound is a functionalized building block suitable for creating complex heterocyclic cores, its specific application as a starting material in documented multi-step total syntheses of complex natural products is not prominently featured in readily available literature. Its role appears to be more foundational, serving as a precursor for key heterocyclic systems which may then be incorporated into larger, more complex targets. The utility of such building blocks lies in providing efficient access to these core structures, which are often the biologically active portions of a larger molecule. researchgate.net

Strategies for Constructing Chiral Pyridine Derivatives

The development of methods for the catalytic asymmetric synthesis of chiral pyridine derivatives is a significant challenge in organic chemistry, largely due to the coordinating ability of the pyridine nitrogen, which can interfere with metal catalysts. chim.it However, several strategies have been developed to overcome these challenges and are applicable to functionalized pyridines. chim.itresearchgate.netsemanticscholar.org

For a substrate like this compound, several potential strategies for introducing chirality could be envisioned:

Catalytic Asymmetric Cross-Coupling: The carbon-chlorine bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Using chiral ligands, it might be possible to couple this position with a suitable partner to create a stereocenter on the incoming group or to generate axial chirality.

Catalytic Asymmetric C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring using a chiral catalyst could install a stereocenter. This advanced strategy avoids the need for pre-functionalization of the ring.

Catalytic Asymmetric Reduction: If a prochiral group, such as a ketone, were introduced onto the molecule (for example, by replacing the chlorine via a cross-coupling reaction), it could be asymmetrically reduced to a chiral alcohol using established catalytic methods. chim.it

Dearomatization Reactions: A powerful strategy for synthesizing chiral piperidines involves the dearomatization of the pyridine ring. nih.gov A multi-step sequence involving partial reduction of the pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and then a final reduction can provide access to enantioenriched 3-substituted piperidines. nih.gov Applying such a sequence to this compound could potentially yield chiral piperidine (B6355638) derivatives.

These approaches represent general strategies in the field of asymmetric catalysis that could theoretically be applied to this compound to generate chiral derivatives, which are highly sought after in pharmaceutical development. chim.itscispace.com

Green Chemistry Principles Applied to the Synthesis and Transformations of 5 Chloro 2 Methylthiopyridine

Assessment of Atom Economy and Reaction Mass Efficiency

Green chemistry metrics are crucial for quantifying the environmental performance of a chemical process. Among the most widely used are Atom Economy (AE) and Reaction Mass Efficiency (RME), which assess the efficiency of a reaction from different perspectives. jetir.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comnih.gov It is a theoretical calculation that helps in evaluating the inherent efficiency of a synthetic route at the design stage. wordpress.com The formula for percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% libretexts.org

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate fewer by-products. jetir.org In contrast, substitution and elimination reactions often have lower atom economies. primescholars.com For example, a synthesis with a 93% atom economy but a yield below 50% is not truly efficient, highlighting the need for additional metrics. jetir.org

Reaction Mass Efficiency (RME) provides a more practical and comprehensive measure of a reaction's greenness by considering not only the reactants but also the reaction yield, stoichiometry, and materials used in workup and purification. buecher.decareerchem.com RME is defined as:

RME = (Mass of Desired Product / Total Mass of Reactants, Solvents, and Catalysts) x 100%

This metric reflects the actual amount of waste generated in a process, including solvents, which can constitute a significant portion of the total mass. buecher.de An analysis of the Suzuki reaction, for instance, revealed that solvents could account for 98% of the mass involved, making their elimination a key target for improving the RME. buecher.de Processes with RME values below 10-15% are generally considered unproductive and inefficient. jetir.org

| Metric | Definition | Focus | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Inherent efficiency of a reaction, measuring how many reactant atoms are in the final product. | 100% (no by-products) |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Inputs) x 100% | Overall process efficiency, including yield, excess reagents, solvents, and workup materials. | As high as possible |

Development of Solvent-Free or Environmentally Benign Solvent Systems

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass component and posing risks related to toxicity, flammability, and disposal. nih.gov Green chemistry emphasizes the reduction or replacement of hazardous solvents with safer alternatives or the development of solvent-free reaction conditions.

Solvent-Free Synthesis: The complete elimination of solvents is a primary goal in green chemistry. acgpubs.org Microwave-assisted synthesis is a prominent technique that often allows for solvent-free conditions, leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields. mdpi.comorganic-chemistry.org This method has been successfully applied to synthesize various heterocyclic compounds. organic-chemistry.orgresearchgate.net The process typically involves adsorbing the reactants onto a solid support, which is then irradiated with microwaves. mdpi.com The simple workup, often involving just a wash with water, further enhances the green credentials of this approach. organic-chemistry.org

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to selecting an environmentally benign option. Green solvents are chosen based on factors like low toxicity, biodegradability, high boiling point (to reduce emissions), and derivation from renewable resources. nih.gov Solvent selection guides, such as the one developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, categorize solvents based on their environmental, health, and safety impacts to aid chemists in making more sustainable choices. nih.gov

Research has focused on finding replacements for hazardous solvents like N,N-dimethylformamide (DMF) and chlorinated organics. nih.gov Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 2,2,5,5-tetramethyloxolane (TMO), have emerged as promising alternatives to traditional petroleum-derived solvents like THF and toluene. nih.govmdpi.com Additionally, two-phase systems, such as those using water with an organic solvent, can offer advantages in cost, safety, and environmental impact for certain syntheses, including those of chlorinated sulfur compounds. gssrr.org

| Approach | Description | Examples of Techniques/Solvents | Key Advantages |

|---|---|---|---|

| Solvent-Free Systems | Conducting reactions without a liquid solvent medium. | Microwave-assisted synthesis, grinding (mechanochemistry). | Eliminates solvent waste, reduces purification steps, can increase reaction rates. |

| Benign Solvents | Replacing hazardous solvents with safer, more sustainable alternatives. | Water, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ionic Liquids. | Reduces toxicity, improves process safety, lowers environmental impact. |

Catalyst Development for Sustainable Chemical Transformations (e.g., Phase Transfer Catalysis)

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. mdpi.com The development of novel catalysts is crucial for creating sustainable industrial processes. blazingprojects.com

Phase-Transfer Catalysis (PTC): Phase-Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant (usually an anion) across the phase boundary into the other phase where the reaction occurs. princeton.edu